Cas no 212709-11-0 ([5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)-)
212709-11-0 structure
Product Name:[5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)-
Numero CAS:212709-11-0
MF:C34H32O15
MW:680.608891487122
CID:285209
PubChem ID:23983702
Update Time:2025-04-19
[5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)-
- [5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dim
- NEOSARTORIN
- [5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,dimethyl ester, (3S,4S,4'S,4aR,4'aR)- (9CI)
- 212709-11-0
- CHEBI:215991
- NCGC00180672-01
- AKOS030213208
- MEGxm0_000142
- ACon1_001282
- methyl (4S,4aR)-7-[(5S,6S,10aR)-5-acetyloxy-1,9-dihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate
- (-)-Neosartorin
-
- Inchi: 1S/C34H32O15/c1-12-11-19-23(28(42)24-17(37)8-9-20(39)33(24,48-19)31(43)45-4)26(40)21(12)15-6-7-16(36)22-27(41)25-18(38)10-13(2)30(47-14(3)35)34(25,32(44)46-5)49-29(15)22/h6-7,11,13,20,30,36,39-42H,8-10H2,1-5H3/t13-,20-,30-,33-,34+/m0/s1
- Chiave InChI: UZQYGWABJZFBJP-NCMNGAEISA-N
- Sorrisi: O1C2C(=CC=C(C=2C(=C2C(C[C@H](C)[C@@H]([C@]12C(=O)OC)OC(C)=O)=O)O)O)C1C(C)=CC2=C(C=1O)C(=C1C(CC[C@@H]([C@]1(C(=O)OC)O2)O)=O)O
Proprietà calcolate
- Massa esatta: 680.17400
- Massa monoisotopica: 680.174
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 49
- Conta legami ruotabili: 7
- Complessità: 1520
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 233A^2
- XLogP3: 3
Proprietà sperimentali
- PSA: 232.65000
- LogP: 2.79740
[5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)- Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
212709-11-0 ([5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso